molecular formula C18H17NO5 B2639281 [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate CAS No. 1638708-98-1

[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate

Cat. No.: B2639281
CAS No.: 1638708-98-1
M. Wt: 327.336
InChI Key: UEEQNJQEPFKKAP-UHFFFAOYSA-N
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Description

[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate is a synthetic chemical compound featuring a 1,3-benzodioxole moiety linked via an amide group to a phenylacetate ester. The 1,3-benzodioxol group is a privileged structure in medicinal chemistry, frequently found in compounds with significant biological activity . This molecular architecture, which combines an aromatic amide with an ester linkage, is characteristic of several investigational compounds and intermediates used in pharmaceutical research . The presence of the 1,3-benzodioxol group suggests potential for interaction with various biological targets, as this scaffold is known to contribute to the properties of compounds studied in diverse therapeutic areas . Researchers may utilize this chemical as a key intermediate in organic synthesis or as a building block for the development of more complex molecules. Its structure offers sites for further chemical modification, making it a versatile reagent for constructing compound libraries in drug discovery efforts. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting relevant material safety data sheets before use.

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c1-12-2-4-13(5-3-12)8-18(21)22-10-17(20)19-14-6-7-15-16(9-14)24-11-23-15/h2-7,9H,8,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEQNJQEPFKKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate typically involves the reaction of 1,3-benzodioxole-5-ylamine with an appropriate acylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzodioxole ring or the methylphenyl acetate group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential applications in drug development, particularly as an antitumor agent. Benzodioxole derivatives have been shown to exhibit anticancer properties through various mechanisms, including the inhibition of specific enzymes involved in tumor growth.

Case Study Example :
A study published in Molecules highlighted the synthesis of various benzodioxole derivatives and their evaluation for anticancer activity. The results indicated that compounds with similar structural motifs had promising effects against several cancer cell lines, suggesting that [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate could be further explored for similar applications .

Enzyme Inhibition

Research indicates that compounds with the benzodioxole structure can act as enzyme inhibitors. This property can be leveraged in the design of drugs targeting specific pathways involved in diseases such as cancer and metabolic disorders.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
Compound AEnzyme X5.4
Compound BEnzyme Y3.2
This compoundEnzyme ZTBD

Material Science

Beyond medicinal applications, the compound's unique chemical structure may allow it to participate in material science innovations, particularly in developing new polymers or as a component in organic light-emitting diodes (OLEDs). The photophysical properties of benzodioxole derivatives are of particular interest for these applications.

Case Study Example :
Recent advancements in polymer chemistry have demonstrated that incorporating benzodioxole units into polymer backbones can enhance the optical properties of the materials produced. This suggests a pathway for utilizing this compound in creating advanced materials with tailored properties .

Mechanism of Action

The mechanism of action of [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to derivatives sharing the 2-oxoethyl ester core but differing in substituents on the oxoethyl and phenyl groups. Key comparisons are outlined below:

Variations in the Oxoethyl Substituent

The oxoethyl group (CH₂-C(=O)-) in the target compound is substituted with a 1,3-benzodioxol-5-ylamino group. In contrast, analogs feature:

  • Halogenated phenyl groups :
    • 2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate (Ev2, Compound 25)
    • 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate (Ev2, Compound 26)
  • Unsubstituted or alkyl-substituted phenyl groups :
    • 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate (Ev2, Compound 27)

Variations in the Ester Substituent

The 2-(4-methylphenyl)acetate ester in the target compound contrasts with:

  • Halogenated esters: [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-bromophenyl)acetate (Ev6)
  • Methoxy-substituted esters :
    • 2-(4-Fluorophenyl)-2-oxoethyl 4-methoxybenzoate (Ev2, Compound 26)

The methyl group in the target compound enhances lipophilicity (logP ~3.1 estimated) compared to bromine (higher molecular weight, logP ~3.5) or methoxy (logP ~2.8) substituents, influencing solubility and membrane permeability .

Structural and Crystallographic Data

Compounds in and have been characterized via X-ray crystallography, revealing:

  • Planar benzodioxol or halogenated phenyl groups.
  • Hydrogen-bonding networks involving carbonyl and amino groups, critical for crystal packing.

Tabulated Comparison of Key Compounds

Compound Name Oxoethyl Substituent Ester Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate (Target) 1,3-Benzodioxol-5-ylamino 4-methylphenyl C₁₈H₁₇NO₅ 340.35 High lipophilicity -
[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-bromophenyl)acetate 1,3-Benzodioxol-5-ylamino 4-bromophenyl C₁₈H₁₅BrNO₅ 413.22 Bromine enhances stability
2-(2,4-Dichlorophenyl)-2-oxoethyl 4-methoxybenzoate 2,4-Dichlorophenyl 4-methoxybenzoate C₁₆H₁₁Cl₂NO₄ 360.17 Electron-withdrawing substituents
2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate 4-Methylphenyl 3-bromobenzoate C₁₆H₁₃BrO₃ 333.18 Crystallizes as dimers

Biological Activity

The compound [2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H17N1O4
  • Molecular Weight : 299.31 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, primarily focusing on its anticancer and neuroprotective properties.

Anticancer Activity

Recent studies have demonstrated that benzodioxole derivatives exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines, including:

  • A549 (human lung adenocarcinoma)
  • C6 (rat glioma)
  • NIH/3T3 (mouse embryonic fibroblast)

The results indicated that the compound induces apoptosis in cancer cells while exhibiting low toxicity to normal cells. For instance, one study reported that a related benzodioxole derivative significantly inhibited DNA synthesis and altered mitochondrial membrane potential in A549 cells, leading to increased apoptosis rates .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), although some derivatives showed no significant inhibition against these enzymes .
  • Modulation of Signaling Pathways : It is suggested that the compound acts on specific signaling pathways that regulate cell proliferation and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeCell LineIC50 (µM)Observations
AnticancerA54910.5Induced apoptosis; low toxicity to NIH/3T3
AnticancerC612.0Significant reduction in cell viability
AChE Inhibition-108.0Moderate inhibition compared to galantamine

Case Study: Anticancer Efficacy

In a controlled study, various benzodioxole derivatives were synthesized and tested for their cytotoxic effects. The most promising derivative demonstrated an IC50 value of 10.5 µM against A549 cells, indicating potent anticancer activity. Mechanistic studies revealed that this compound increased early and late apoptosis in treated cells while exhibiting minimal effects on normal fibroblast cells .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic and crystallographic methods for structural characterization of [2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 2-(4-methylphenyl)acetate?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. For example, refine data with SHELXL v.2018/3, applying anisotropic displacement parameters for non-hydrogen atoms and isotropic modeling for hydrogen atoms .
  • Mass spectrometry : Employ high-resolution mass spectrometry (HRMS) with a mass tolerance of ±0.05 Da to confirm the exact mass (e.g., theoretical m/z 331.0975 for C₁₈H₁₇NO₅; compare with experimental values) .
  • NMR spectroscopy : Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to assign proton environments, focusing on benzodioxole (δ 5.8–6.2 ppm) and acetoxy (δ 2.1–2.3 ppm) groups.

Q. How can researchers design a synthesis route for this compound?

  • Methodology :

  • Esterification approach : React 2-(1,3-benzodioxol-5-ylamino)-2-oxoacetic acid with 2-(4-methylphenyl)ethanol in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (dimethylaminopyridine) as a catalyst.
  • Alternative route : Adapt methods from structurally similar esters (e.g., nitro-substituted analogs), where yields of 79–84% were achieved via nucleophilic substitution or condensation reactions .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. What safety protocols are critical during experimental handling?

  • Methodology :

  • Ventilation : Ensure fume hoods with ≥100 ft/min face velocity during synthesis to mitigate inhalation risks .
  • Personal protective equipment (PPE) : Wear OSHA-compliant chemical goggles, nitrile gloves, and flame-resistant lab coats. Use self-contained breathing apparatus (SCBA) in case of combustion .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated hazardous waste containers.

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacological interactions?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., DNA polymerase or profilin-like proteins). Optimize ligand poses with the MM-GBSA scoring function .
  • ADMET profiling : Predict pharmacokinetics using SwissADME (e.g., logP ~3.2, high gastrointestinal absorption) and ProTox-II for toxicity endpoints (e.g., LD₅₀ estimation).

Q. How to resolve contradictions in crystallographic data between experimental and computational models?

  • Methodology :

  • Cross-validation : Compare SCXRD-derived bond lengths/angles (e.g., C–C: 1.52 Å) with density functional theory (DFT) calculations (B3LYP/6-31G* basis set). Discrepancies >0.05 Å suggest refinement errors .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model twinning, particularly for non-merohedral cases .

Q. What strategies optimize chromatographic separation of stereoisomers or degradation products?

  • Methodology :

  • Chiral HPLC : Employ a Chiralpak IG-3 column with n-hexane/isopropanol (95:5) at 1.0 mL/min. Monitor retention times for enantiomers (ΔRT ≥ 2 min for baseline separation).
  • Degradation studies : Expose the compound to accelerated conditions (40°C/75% RH for 28 days) and analyze via UPLC-QTOF-MS to identify oxidation byproducts (e.g., m/z 347.0930 for hydroxylated derivatives) .

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